molecular formula C7H10BrClN2O B13535825 2-[(6-Bromopyridin-2-yl)oxy]ethan-1-aminehydrochloride

2-[(6-Bromopyridin-2-yl)oxy]ethan-1-aminehydrochloride

Cat. No.: B13535825
M. Wt: 253.52 g/mol
InChI Key: JTKXNBNCSLJPEN-UHFFFAOYSA-N
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Description

2-[(6-Bromopyridin-2-yl)oxy]ethan-1-aminehydrochloride is an organic compound with the molecular formula C7H10BrClN2O It is a derivative of pyridine, featuring a bromine atom at the 6-position and an amine group linked via an ethoxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Bromopyridin-2-yl)oxy]ethan-1-aminehydrochloride typically involves the following steps:

    Bromination: Pyridine is brominated at the 6-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Ether Formation: The brominated pyridine is then reacted with ethylene glycol in the presence of a base to form the ethoxy bridge.

    Amination: The resulting compound is then treated with ammonia or an amine source to introduce the amine group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures, pressures, and the use of industrial-grade reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Bromopyridin-2-yl)oxy]ethan-1-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms with hydrogen or other substituents replacing the bromine atom.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(6-Bromopyridin-2-yl)oxy]ethan-1-aminehydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural properties.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(6-Bromopyridin-2-yl)oxy]ethan-1-aminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the amine group play crucial roles in binding to active sites, leading to inhibition or activation of biological pathways. The ethoxy bridge provides structural flexibility, allowing the compound to fit into various binding pockets.

Comparison with Similar Compounds

Similar Compounds

    2-[(5-Bromopyridin-2-yl)oxy]ethan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    1-(6-Bromopyridin-2-yl)ethan-1-one: Contains a ketone group instead of an ethoxy bridge.

    2-[(6-Bromopyridin-2-yl)oxy]ethan-1-amine: Lacks the hydrochloride salt form.

Uniqueness

2-[(6-Bromopyridin-2-yl)oxy]ethan-1-aminehydrochloride is unique due to its combination of a brominated pyridine ring, an ethoxy bridge, and an amine group in the hydrochloride salt form. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C7H10BrClN2O

Molecular Weight

253.52 g/mol

IUPAC Name

2-(6-bromopyridin-2-yl)oxyethanamine;hydrochloride

InChI

InChI=1S/C7H9BrN2O.ClH/c8-6-2-1-3-7(10-6)11-5-4-9;/h1-3H,4-5,9H2;1H

InChI Key

JTKXNBNCSLJPEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)OCCN.Cl

Origin of Product

United States

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